

Barbatic acid discovery and isolation from lichens.

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Compound of Interest

Compound Name: *Barbatic acid*

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An In-depth Technical Guide to the Discovery and Isolation of **Barbatic Acid** from Lichens

Abstract

Barbatic acid, a β -orcinol depside found in various lichen species, has garnered significant scientific interest due to its diverse biological activities, including antimicrobial, anticancer, and molluscicidal properties. This technical guide provides a comprehensive overview of the discovery, isolation, purification, and characterization of **barbatic acid**. It includes detailed experimental protocols, quantitative data summaries, and graphical representations of workflows and biosynthetic pathways to serve as a practical resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Lichens are a unique symbiotic association of a fungus (the mycobiont) and an alga or cyanobacterium (the photobiont). They are prolific producers of secondary metabolites, many of which are exclusive to these organisms. These "lichen substances" exhibit a wide range of biological activities. Among these compounds is **barbatic acid**, a didepside first identified in the 19th century.^[1] Structurally, it is formed by the esterification of two substituted derivatives of orsellinic acid.^[2] Its potent bioactivities, such as pro-apoptotic effects on cancer cells and schistosomicidal action, make it a promising candidate for further investigation and development.^{[1][2][3]}

Discovery and Occurrence

Barbatic acid was first isolated in 1880 by chemists John Stenhouse and Charles Groves from the lichen *Usnea barbata*, commonly known as beard lichen.[1][2][4] Later, a compound named coccillic acid, isolated from *Cladonia coccifera*, was identified as being identical to **barbatic acid**. [2] It is a characteristic metabolite in several lichen genera, indicating its significant chemotaxonomic role.

Table 1: Selected Lichen Species Containing **Barbatic Acid**

| Genus | Species | Reference(s) |
|-------------------|-----------------------------|--------------|
| Usnea | Usnea barbata | [2][4] |
| | Usnea longissima | [4] |
| | Usnea ceratina | [4] |
| Cladonia | Cladonia coccifera | [2] |
| | Cladonia miniata | [2] |
| | Cladonia aggregata | [5] |
| Pseudocyphellaria | Pseudocyphellaria norvegica | [6][7] |

| Acarospora | Acarospora fuscata |[6] |

Physicochemical Properties

Barbatic acid is a crystalline solid with well-defined chemical and physical properties. A summary of its key characteristics is provided below.

Table 2: Physicochemical Properties of **Barbatic Acid**

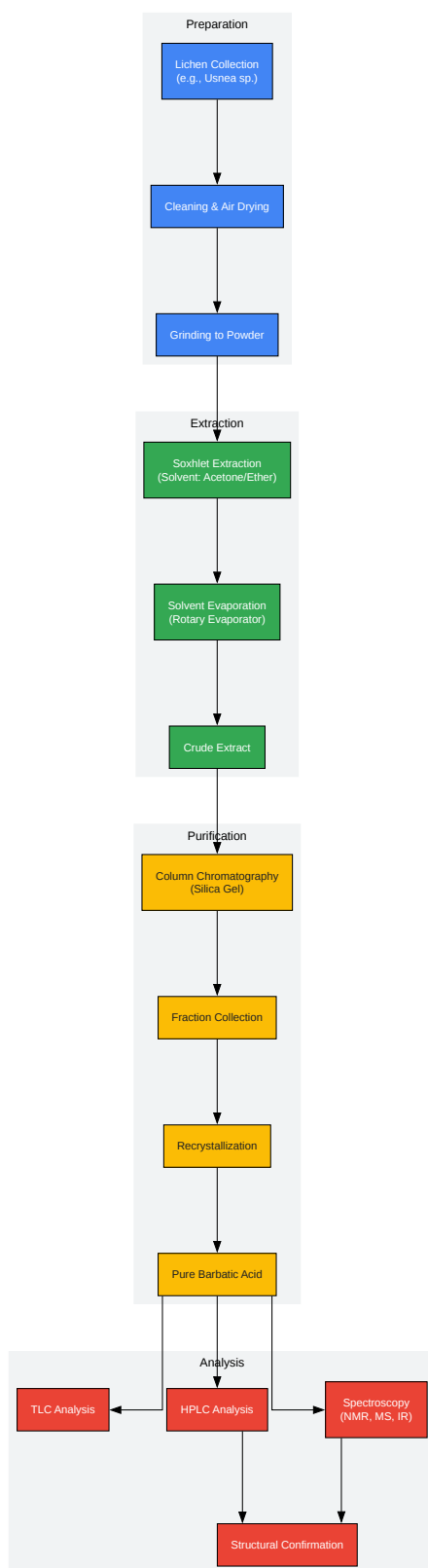
| Property | Value | Reference(s) |
|-------------------|--|---|
| IUPAC Name | 2-hydroxy-4-(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy-3,6-dimethylbenzoic acid | [2] |
| Synonyms | Barbatinic acid, Coccellic acid | [1] [2] |
| Molecular Formula | C ₁₉ H ₂₀ O ₇ | [2] [6] [7] |
| Molecular Weight | 360.36 g/mol | [2] [6] |
| Melting Point | 184 - 187 °C | [2] [4] [8] |
| Appearance | Colorless needles, rhombic prisms, or thin lamellae | [2] [4] |
| Solubility | Soluble in methanol, DMSO, diethyl ether, acetone | [1] [5] |

| CAS Number | 17636-16-7 |[\[1\]](#) |

Experimental Protocols: Isolation, Purification, and Analysis

The following section provides detailed methodologies for the extraction of **barbatic acid** from lichen thalli, its subsequent purification, and analytical characterization.

Workflow for Barbatic Acid Isolation



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Caption: Workflow for the isolation and analysis of **barbatic acid**.

Protocol 1: Extraction from Lichen Thalli

This protocol describes a standard method for obtaining a crude extract rich in **barbatic acid** using a Soxhlet apparatus.

- **Preparation:** Collect lichen material (e.g., 10-20 g of *Usnea barbata*) and clean it of any debris. Air-dry the thalli in a well-ventilated area away from direct sunlight. Once completely dry, grind the lichen into a fine powder using a blender or mortar and pestle.
- **Soxhlet Extraction:** Place the powdered lichen into a cellulose thimble and insert it into a Soxhlet extractor.^[9]
- **Solvent Addition:** Fill the boiling flask with a suitable solvent such as diethyl ether or acetone.^{[5][10]} The volume should be approximately 1.5 times the volume of the extractor body.
- **Extraction Process:** Heat the solvent to a gentle boil. Allow the apparatus to cycle for 6-8 hours. The solvent will repeatedly wash over the lichen powder, extracting the secondary metabolites.
- **Concentration:** After extraction, allow the apparatus to cool. Transfer the solvent containing the extract to a round-bottom flask and concentrate it using a rotary evaporator under reduced pressure until a gummy or solid crude extract is obtained.^[11]
- **Storage:** Store the crude extract in a sealed, light-protected vial at 4°C to prevent degradation.^[9]

Protocol 2: Purification by Column Chromatography

This protocol is designed to separate **barbatic acid** from other compounds in the crude extract.

- **Column Preparation:** Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane). Pour the slurry into a glass column, allowing the solvent to drain while gently tapping to ensure even packing. Add a thin layer of sand on top of the silica bed to prevent disturbance.
- **Sample Loading:** Dissolve the crude extract from Protocol 1 in a minimal amount of the initial mobile phase solvent (e.g., hexane:ethyl acetate, 9:1 v/v). Alternatively, adsorb the extract

onto a small amount of silica gel, dry it, and carefully add the powder to the top of the column.[9]

- **Elution:** Begin elution with the non-polar mobile phase. Gradually increase the polarity of the solvent system by increasing the proportion of ethyl acetate. For example, start with hexane:ethyl acetate (9:1), then move to (8:2), (7:3), and so on.
- **Fraction Collection:** Collect the eluate in small fractions (e.g., 10-15 mL each).
- **Monitoring:** Monitor the collected fractions using Thin-Layer Chromatography (Protocol 3) to identify those containing **barbatic acid**.
- **Final Purification:** Combine the pure fractions and evaporate the solvent. Recrystallize the resulting solid from a suitable solvent (e.g., methanol/water mixture) to obtain pure, crystalline **barbatic acid**.

Structural Elucidation and Characterization

Confirmation of the identity and purity of the isolated compound is critical. Standard chromatographic and spectroscopic methods are employed for this purpose.

Chromatographic Analysis

Thin-Layer Chromatography (TLC) provides a rapid method for monitoring the purification process, while High-Performance Liquid Chromatography (HPLC) is used for final purity assessment and quantification.

Table 3: Chromatographic Data for **Barbatic Acid** Analysis

| Parameter | Value | Conditions / Notes | Reference(s) |
|---------------------|-----------|--|--------------|
| TLC Rf Value | ~0.43 | Mobile Phase: Toluene:Dioxane:Acetic Acid (180:45:5 v/v/v). Stationary Phase: Silica gel. | [5] |
| HPLC Retention Time | ~19.7 min | Specific conditions vary; a C18 column with a gradient of acetonitrile and water (with formic acid) is common. | [5] |
| HPLC Purity | >95% | Purity achieved after successful column chromatography and recrystallization. | [1][5] |

| UV λ_{max} | 214, 276, 310 nm | Detected using a photodiode array (PDA) detector coupled with HPLC. |[2] |

Spectroscopic Analysis

Spectroscopic data provides definitive structural information. Key data from Nuclear Magnetic Resonance (NMR) and elemental analysis are summarized below.

Table 4: Key Spectroscopic Data for **Barbatic Acid** (C₁₉H₂₀O₇)

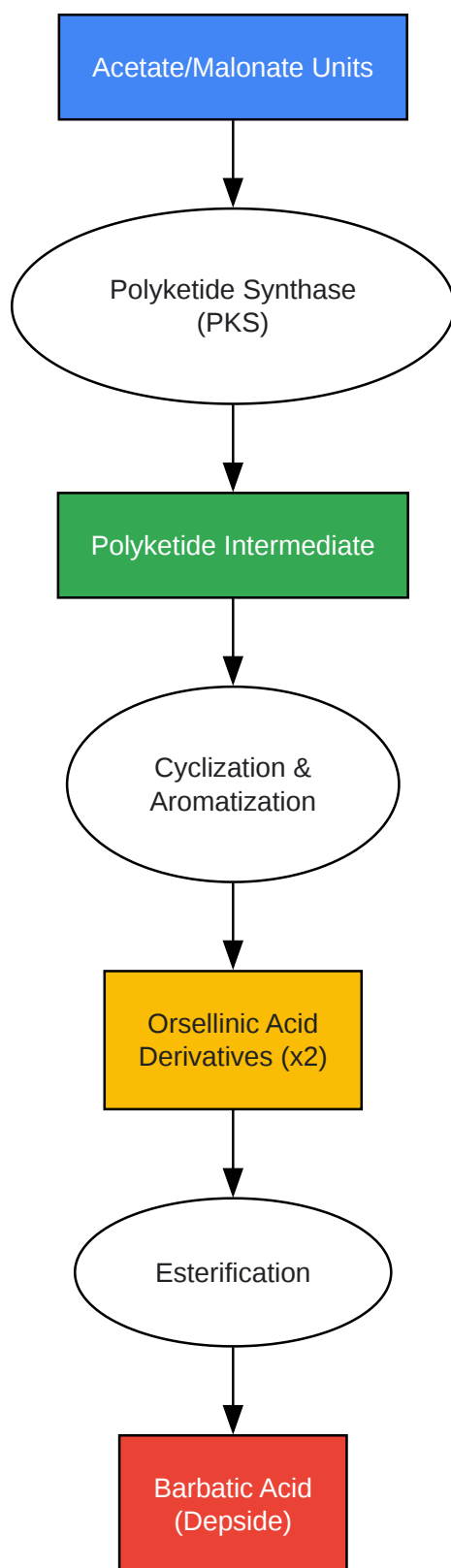
| Technique | Key Signals / Data | Interpretation | Reference(s) |
|---------------------|-------------------------------------|---|--------------|
| ¹ H-NMR | δ 1.99, 2.00, 2.47, 2.56 (s) | Four methyl (Ar-CH₃) groups | [8] |
| | δ 3.86 (s) | One methoxy (-OCH ₃) group | [8] |
| | δ 6.60, 6.69 (s) | Two aromatic protons (Ar-H) | [8] |
| | δ 10.73 (s) | Hydroxyl proton (-OH) | [8] |
| ¹³ C-NMR | δ 8.1, 9.1, 22.8, 23.8 | Four methyl carbons | [8] |
| | δ 55.7 | Methoxy carbon | [8] |
| | δ 105-165 | Aromatic, ester, and carboxylic carbons | [8] |
| Elemental Analysis | Calculated: C 63.33%, H 5.59% | Confirms molecular formula | [8] |

|| Experimental: C 62.48%, H 5.44% | Close agreement with theoretical values |[8] |

Biosynthesis and Biological Activity

Biosynthesis Pathway

Barbatic acid is synthesized via the polyketide pathway, which is common for phenolic compounds in lichens. The pathway involves the condensation of acetate and malonate units to form a polyketide chain, which then undergoes cyclization and aromatization to form orsellinic acid derivatives. Two such units are then joined by an ester linkage to form the final depside structure.[2]

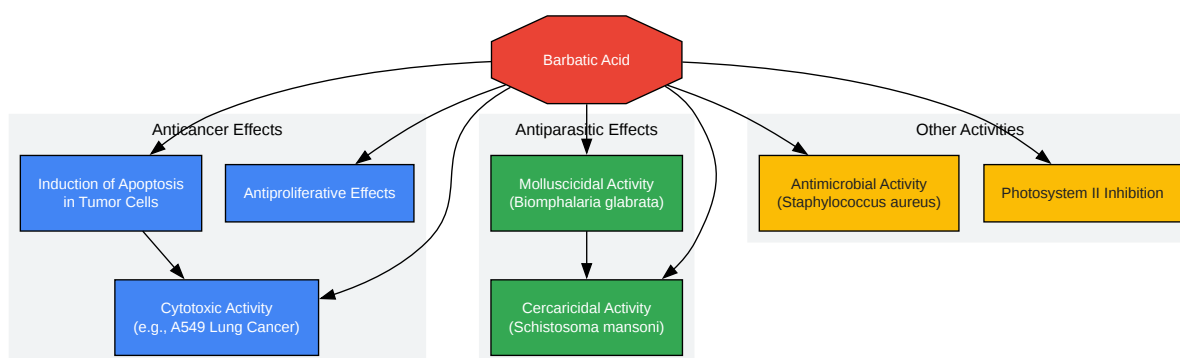


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Caption: Simplified biosynthetic pathway of **barbatic acid**.

Reported Biological Activities

Barbatic acid has demonstrated a range of significant biological effects, making it a molecule of interest for drug development.



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Caption: Overview of the biological activities of **barbatic acid**.

Key activities include:

- **Anticancer Activity:** It shows cytotoxic and pro-apoptotic activity against various cancer cell lines, with a particularly potent effect observed against the A549 human lung cancer cell line (IC₅₀ of 1.8 ± 0.7 μM).[1]
- **Molluscicidal and Schistosomicidal Activity:** **Barbatic acid** is effective against *Biomphalaria glabrata*, the snail vector for schistosomiasis, and the cercarial stage of the *Schistosoma mansoni* parasite.[3][5] This suggests its potential for controlling this neglected tropical disease.[12] Notably, it shows low toxicity to non-target organisms and human cells at effective concentrations.[3][5]

- Antimicrobial Activity: The compound exhibits bactericidal effects against pathogens like *Staphylococcus aureus*.^[5]
- Photosynthesis Inhibition: **Barbatic acid** can irreversibly bind to proteins in the photosystem II complex, thereby inhibiting photosynthesis.^[2]

Conclusion

Barbatic acid stands out as a lichen-derived natural product with significant therapeutic potential. This guide outlines its history, prevalence, and physicochemical properties, while providing robust, detailed protocols for its isolation and characterization. The methodologies and data presented herein offer a foundational resource for researchers aiming to explore the full potential of **barbatic acid** in pharmacology and medicine. Further studies into its specific mechanisms of action and preclinical development are warranted.

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